![molecular formula C23H21ClN2O6S B4644581 methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4644581.png)
methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Overview
Description
Methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, commonly known as CM-10, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of type 2 diabetes and obesity. CM-10 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
Mechanism of Action
CM-10 works by inhibiting methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, which is a negative regulator of insulin signaling. By inhibiting methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, CM-10 enhances insulin signaling, leading to improved glucose uptake and utilization in peripheral tissues such as muscle and adipose tissue. CM-10 also has direct effects on adipocytes, promoting the differentiation of preadipocytes into mature adipocytes and enhancing lipid metabolism.
Biochemical and Physiological Effects:
CM-10 has been shown to have a number of biochemical and physiological effects in preclinical models. These include:
- Improved glucose tolerance and insulin sensitivity
- Reduced body weight and adiposity
- Enhanced lipid metabolism
- Anti-inflammatory and anti-oxidant effects
- Promotion of adipocyte differentiation
Advantages and Limitations for Lab Experiments
CM-10 has several advantages for use in lab experiments. It is a highly selective inhibitor of methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, which makes it a valuable tool for studying the role of methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate in insulin signaling and glucose metabolism. CM-10 is also relatively stable and has good solubility in aqueous solutions.
One limitation of CM-10 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that CM-10 may have off-target effects on other proteins, which could complicate interpretation of results.
Future Directions
There are several future directions for research on CM-10. These include:
- Further preclinical studies to better understand the mechanisms of action of CM-10 and its effects on glucose metabolism and adipose tissue function
- Clinical trials to evaluate the safety and efficacy of CM-10 in humans
- Development of more potent and selective inhibitors of methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate based on the structure of CM-10
- Investigation of the potential use of CM-10 in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome.
In conclusion, CM-10 is a promising therapeutic agent for the treatment of type 2 diabetes and obesity. Its selective inhibition of methyl 4-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate and its effects on glucose metabolism and adipose tissue function make it a valuable tool for studying these diseases. Further research is needed to fully understand the mechanisms of action of CM-10 and its potential use in other metabolic disorders.
Scientific Research Applications
CM-10 has been extensively studied in preclinical models of type 2 diabetes and obesity. In these studies, CM-10 has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce body weight and adiposity. CM-10 has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
properties
IUPAC Name |
methyl 4-[[2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O6S/c1-31-21-13-10-17(24)14-20(21)26(33(29,30)19-6-4-3-5-7-19)15-22(27)25-18-11-8-16(9-12-18)23(28)32-2/h3-14H,15H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBHXMFCMDIVGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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